4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one
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Overview
Description
4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one is an organic compound that belongs to the class of sulfanyl ketones. This compound is characterized by the presence of a sulfanyl group attached to a ketone, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one typically involves the reaction of 4-methylthiophenol with 4-methyl-2-pentanone under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the ketone group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4-sulfanylpentan-2-one: Similar structure but lacks the phenyl group.
4-Methyl-4-mercaptopentan-2-one: Contains a mercapto group instead of a sulfanyl group.
4-Methyl-1,3-oxazolidin-2-one: Different functional groups but similar molecular weight.
Uniqueness
4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one is unique due to the presence of both a sulfanyl group and a phenyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications .
Properties
CAS No. |
477761-13-0 |
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Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
4-methyl-1-(4-methylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10(2)8-12(14)9-15-13-6-4-11(3)5-7-13/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
HGNPTWAUNXRBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)CC(C)C |
Origin of Product |
United States |
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